1-chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline
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Overview
Description
1-CHLORO-4-(4-CHLOROPHENYL)-8-NITRO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, nitro, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CHLORO-4-(4-CHLOROPHENYL)-8-NITRO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial production methods aim to maximize efficiency and minimize waste, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-CHLORO-4-(4-CHLOROPHENYL)-8-NITRO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-CHLORO-4-(4-CHLOROPHENYL)-8-NITRO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CHLORO-4-(4-CHLOROPHENYL)-8-NITRO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro groups may participate in redox reactions, while the chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
1-CHLORO-4-(4-CHLOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLINE: A structurally similar compound with slight variations in the functional groups.
1-CHLORO-4-(2-CHLOROPHENYL)-8-ETHOXY-6-NITRO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLINE: Another related compound with different substituents.
Uniqueness
1-CHLORO-4-(4-CHLOROPHENYL)-8-NITRO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H19Cl2N3O4S |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)-8-nitro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C24H19Cl2N3O4S/c25-14-7-5-13(6-8-14)24-17-12-21(34-20-4-2-1-3-19(20)29(32)33)23(26)22(17)16-11-15(28(30)31)9-10-18(16)27-24/h1-11,17,21-24,27H,12H2 |
InChI Key |
VIKSXUJRLQLIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)[N+](=O)[O-])NC2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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